molecular formula C6H6N4OS B7795011 2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 887585-15-1

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B7795011
CAS No.: 887585-15-1
M. Wt: 182.21 g/mol
InChI Key: DKCSAMDSKUVODZ-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is a versatile pyrimidine derivative of significant interest in medicinal and synthetic chemistry. The pyrimidine core is a fundamental scaffold in nucleic acids and is prevalent in numerous bioactive molecules . Compounds within this chemical class are frequently investigated for their potential as therapeutic agents, including applications as antiviral, anticancer, and antiplasmodial inhibitors . Related pyrimidine-carbonitrile structures have been identified as key intermediates in synthesizing complex heterocycles and as potent, selective antagonists for adenosine receptors (ARs), making them valuable tools for neurological and peripheral disease research . The structural features of this compound—including the carbonitrile, hydroxy, and methylsulfanyl substituents—contribute to its ability to engage in hydrogen bonding and other key molecular interactions, which is critical for its mechanism of action in biological systems . Modern synthetic approaches for such scaffolds often employ efficient, ultrasound-assisted methods that offer shorter reaction times and higher yields compared to conventional techniques . This product is intended for research purposes as a building block in drug discovery and chemical synthesis. For Research Use Only. Not for human or animal use.

Properties

IUPAC Name

2-amino-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-5-3(2-7)4(11)9-6(8)10-5/h1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCSAMDSKUVODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)NC(=N1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167799
Record name 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-15-1
Record name 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,4-dihydro-6-(methylthio)-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanistic Insights

The most widely reported method involves a one-pot, three-component reaction adapted from the Biginelli cyclocondensation. This approach combines α-cyanoketones, carboxaldehydes, and guanidine derivatives under mild acidic conditions. For 2-amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile, the reaction proceeds via:

  • Knoevenagel condensation between α-cyanoketone and aldehyde to form an α,β-unsaturated nitrile.

  • Nucleophilic attack by guanidine at the β-position, followed by cyclization to generate the pyrimidine core.

  • Spontaneous aromatization through elimination of water, stabilized by the electron-withdrawing cyano group.

Optimization and Substrate Scope

Critical parameters include:

  • Solvent system : Dimethylformamide (DMF) or acetonitrile at 60–80°C.

  • Catalyst : Lewis acids like AlCl₃ improve regioselectivity for the 4-hydroxy group.

  • Substituent compatibility : Methylsulfanyl groups are introduced via pre-functionalized α-cyanoketones or post-synthetic thioetherification.

Yields for this route typically range from 57% to 89%, with purity >90% after crystallization in isopropanol.

Nucleophilic Substitution of Preformed Pyrimidines

Methylsulfanyl Group Introduction

A two-step strategy involves:

  • Synthesis of 2-amino-4-hydroxy-6-chloro-5-pyrimidinecarbonitrile via cyclization of ethyl cyanoacetate with thiourea.

  • Displacement of chloride using sodium methylsulfanylide (NaSMe) in DMF at 50°C.

Key advantages :

  • Avoids competing side reactions observed in multicomponent systems.

  • Enables late-stage diversification of the sulfanyl group.

Reaction Conditions and Byproduct Mitigation

  • Temperature control : Reactions above 70°C promote hydrolysis of the cyano group to carboxylic acids.

  • Stoichiometry : A 1.2:1 molar ratio of NaSMe to chloropyrimidine minimizes disulfide byproducts.

  • Workup : Sequential extraction with ethyl acetate and water removes unreacted thiols, yielding 68–72% pure product.

Solid-Phase Cyclization Using Guanidine Resins

Immobilized Reagent Strategy

Recent innovations employ guanidine-functionalized polystyrene resins to streamline purification. The protocol involves:

  • Loading α-cyanoketone and aldehyde onto the resin.

  • Microwave-assisted cyclization (100°C, 30 min).

  • Cleavage with NH₃/MeOH to release the product while retaining byproducts on the resin.

Performance Metrics

  • Yield : 75–82% with <5% dimeric impurities.

  • Scalability : Demonstrated at 100-g scale with consistent purity.

Catalytic Amination and Oxidation Sequences

Reductive Amination Pathway

A patent-derived method starts with 4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile, introducing the amino group via:

  • Pd/C-catalyzed hydrogenation of a nitro precursor.

  • In situ oxidation of intermediate amines using MnO₂ to prevent over-reduction.

Critical Parameters

  • Hydrogen pressure : 3–5 atm balances reaction rate and selectivity.

  • Solvent effects : Ethanol/water mixtures (4:1) suppress cyano group hydrolysis.

Comparative Analysis of Methodologies

Method Yield Range Purity Key Advantage Limitation
Three-component synthesis57–89%>90%One-pot simplicityLimited substrate scope
Nucleophilic substitution68–72%85–88%Late-stage functionalizationRequires chlorinated intermediate
Solid-phase cyclization75–82%>95%Ease of purificationHigh resin cost
Reductive amination65–70%80–85%Compatible with sensitive groupsMulti-step complexity

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Three-component routes dominate pilot-scale production due to lower solvent consumption (3 L/kg vs. 10 L/kg for substitution methods).

  • Waste streams : Thiol byproducts require caustic scrubbing, adding $0.8–1.2/kg to processing costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is primarily studied for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Properties : Pyrimidine derivatives have shown efficacy against several viral infections, making this compound a candidate for antiviral drug development.
  • Antitumor Activity : Some studies suggest that pyrimidine-based compounds can inhibit tumor growth, indicating potential in cancer therapies.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.

Agricultural Applications

In agricultural research, this compound has been investigated for its potential as a:

  • Herbicide : Its structural characteristics may allow it to interfere with plant growth processes, making it suitable for herbicidal formulations.
  • Fungicide : The compound's ability to disrupt biological pathways could also extend to fungicidal applications, protecting crops from fungal pathogens.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in:

  • Synthesis of Other Organic Compounds : It can be used as a building block to create more complex molecules in medicinal chemistry.
  • Development of New Materials : Research into its polymerization properties could lead to the creation of novel materials with specific functionalities.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral effects of pyrimidine derivatives. The research highlighted that this compound exhibited significant activity against a range of viruses, suggesting its potential use in antiviral therapies.

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists demonstrated that this compound effectively inhibited the growth of certain weed species. The study indicated that formulations containing this compound showed lower toxicity to crops while effectively controlling weed populations.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the methylsulfanyl and carbonitrile groups.

    2-Amino-4-hydroxy-6-(methylsulfanyl)pyrimidine: Similar but without the carbonitrile group.

    2-Amino-4-hydroxy-5-pyrimidinecarbonitrile: Lacks the methylsulfanyl group.

Uniqueness

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to the combination of functional groups attached to the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Amino-4-hydroxy-6-(methylsulfanyl)-5-pyrimidinecarbonitrile, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses a unique structural framework that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C6_6H6_6N4_4OS
  • Molecular Weight : 182.2 g/mol
  • Chemical Structure : The compound features an amino group, hydroxy group, and a methylsulfanyl group attached to the pyrimidine ring, which contributes to its biological potential.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A series of related compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Activity
11HCT-1163.37Moderate
11HepG-23.04Moderate
11MCF-74.14Moderate
11A5492.40Moderate

Compound 11 showed superior activity compared to the standard EGFR inhibitor erlotinib, indicating its potential as a novel anticancer agent targeting the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, derivatives of pyrimidine carbonitriles have demonstrated activity against various bacterial strains. The presence of the cyano group at the 5-position enhances the antimicrobial efficacy, suggesting a structure-activity relationship that favors increased potency against pathogens .

Antiplasmodial Activity

Research into pyrimidine-quinoline hybrids revealed that compounds with similar structures to this compound exhibited significant antiplasmodial activity. The mechanism of action is believed to involve inhibition of hemozoin formation in malaria parasites, with certain derivatives showing activity in the nanomolar range .

Mechanistic Studies

Mechanistic investigations have suggested that the biological activities of these compounds may be linked to their ability to mimic ATP and inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, molecular docking studies have elucidated binding interactions with EGFR and other kinases, supporting their role as potential therapeutic agents .

Case Studies

  • Anticancer Study : In vitro studies showed that compound 11 not only inhibited cell growth but also induced apoptosis in cancer cells by upregulating caspase-3 levels significantly.
  • Antimicrobial Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition with minimum inhibitory concentrations (MICs) in the low micromolar range.

Q & A

Q. Table 1: Representative Data for Analogous Pyrimidinecarbonitriles

SubstituentYield (%)Melting Point (°C)IR (CN stretch, cm⁻¹)Reference
4-(Dimethylamino)phenyl701622212
2-Thienyl852002212
4-Chlorophenyl652222212

Basic: How is this compound characterized using spectroscopic and crystallographic techniques?

Answer:
Spectroscopic Methods :

  • IR Spectroscopy : Identify functional groups (e.g., NH₂: 3332–3478 cm⁻¹, CN: ~2212 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Peaks at δ 3.08 ppm (N(CH₃)₂), δ 7.31–8.39 ppm (aromatic protons) .
    • ¹³C NMR : Signals at ~116–118 ppm (CN), 164–168 ppm (C=N/C=O) .
      Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines hydrogen bonding patterns (e.g., N–H⋯O dimers) and confirms planarity of the pyrimidine ring .

Advanced: How can contradictions in hydrogen bonding patterns be resolved during crystallographic analysis?

Answer:
Contradictions arise from dynamic disorder or competing intermolecular interactions. To resolve:

Graph Set Analysis : Classify hydrogen bonds using Etter’s formalism (e.g., R₂²(8) motifs for dimeric interactions) .

Refinement Tools : Use SHELXL to model disorder (e.g., PART and EADP commands) and validate with residual density maps .

Validation Metrics : Check R-factor convergence (<5%) and Hirshfeld surface analysis for non-covalent interactions .

Example : In 2-[(2-Methoxyethyl)sulfanyl] derivatives, centrosymmetric dimers form via N–H⋯O bonds, validated by SHELX refinement .

Advanced: What computational strategies predict the bioactivity of this compound?

Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase). Validate with RMSD thresholds (<2.0 Å) .

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. For example, electron-withdrawing groups (e.g., -Cl) enhance activity .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Advanced: What challenges arise during crystal structure refinement with SHELXL, and how are they addressed?

Answer:
Challenges :

  • Twinning : Common in monoclinic systems due to pseudo-symmetry.
  • High-Resolution Data : Requires anisotropic displacement parameters for non-H atoms.

Q. Solutions :

Twin Refinement : Use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Hydrogen Bond Restraints : Apply DFIX/SADI constraints to stabilize geometries during refinement .

Validation : Cross-check with CCDC databases (e.g., Mercury) to ensure bond-length accuracy (±0.02 Å) .

Basic: How are reaction intermediates monitored and validated during synthesis?

Answer:

TLC Analysis : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress.

LCMS : Monitor molecular ion peaks (e.g., m/z 295 [M+H]⁺ for intermediates) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions) .

Isolation : Column chromatography (silica gel, 60–120 mesh) to purify intermediates before crystallization .

Advanced: How do substituents influence the compound’s physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (e.g., -Cl, -Br) : Increase melting points (e.g., 222°C for 4-chlorophenyl vs. 162°C for dimethylamino derivatives) due to enhanced lattice energy .
  • Thiophene vs. Phenyl : Thiophene substituents reduce planarity, lowering π-π stacking efficiency (evidenced by SXRD torsion angles >10°) .

Q. Table 2: Substituent Effects on Properties

SubstituentMelting Point (°C)logPActivity (IC₅₀, μM)
4-Cl2222.112.4
4-Br2352.310.8
2-Thienyl2001.818.9

Advanced: How is regioselectivity achieved in functionalizing the pyrimidine ring?

Answer:
Regioselectivity is controlled by:

Directing Groups : The amino (-NH₂) group at position 2 directs electrophilic substitution to position 5 .

Protection/Deprotection : Use Boc groups to block reactive sites during sulfanylation .

Microwave Assistance : Accelerate reactions at position 6 (e.g., methylsulfanyl introduction) with 80% yield under 150 W .

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